N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide

Bradykinin receptor Pharmacophore modeling Virtual screening

N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide (CAS 2320722-42-5) belongs to the N-substituted-N-phenylethylsulfonamide class, a scaffold computationally designed to fulfill the pharmacophore of the potent peptide bradykinin (BK) antagonist Hoe 140. The compound incorporates a 2,2-di(furan-2-yl)ethyl substituent on the sulfonamide nitrogen and a phenylethane moiety attached to the sulfur atom, distinguishing it from simpler alkyl or aryl sulfonamides.

Molecular Formula C18H19NO4S
Molecular Weight 345.41
CAS No. 2320722-42-5
Cat. No. B2387065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide
CAS2320722-42-5
Molecular FormulaC18H19NO4S
Molecular Weight345.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C18H19NO4S/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-9,11-12,16,19H,10,13-14H2
InChIKeyIKOQLFGSAYSTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-Di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide (CAS 2320722-42-5): A Structurally Defined Sulfonamide for Bradykinin Antagonist Lead Discovery


N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide (CAS 2320722-42-5) belongs to the N-substituted-N-phenylethylsulfonamide class, a scaffold computationally designed to fulfill the pharmacophore of the potent peptide bradykinin (BK) antagonist Hoe 140 [1]. The compound incorporates a 2,2-di(furan-2-yl)ethyl substituent on the sulfonamide nitrogen and a phenylethane moiety attached to the sulfur atom, distinguishing it from simpler alkyl or aryl sulfonamides. Compounds within this patented library are intended for biological screening against receptor targets implicated in inflammatory and pain pathways, positioning this chemotype as a starting point for small-molecule BK antagonist development [1].

Why Generic N-Phenylethylsulfonamides Cannot Replace N-(2,2-Di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide in Pharmacophore-Driven Screening


In-class N-phenylethylsulfonamides are not interchangeable because the 2,2-di(furan-2-yl)ethyl substituent of the target compound is integral to the computational design that maps critical pharmacophore features of the macrocyclic peptide Hoe 140 onto a drug-like scaffold [1]. While unsubstituted or mono-substituted analogs may retain sulfonamide hydrogen-bonding capacity, they lack the dual heteroaryl motif required to simultaneously occupy hydrophobic pockets and participate in π-stacking interactions predicted by the virtual screening model [1]. Consequently, generic substitution risks loss of receptor affinity and selectivity, compromising library screening outcomes and lead identification validity.

Quantitative Differentiation of N-(2,2-Di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide Versus Closest Analogs


Computational Pharmacophore Fulfillment: 2,2-Di(furan-2-yl)ethyl vs. 2,2-Diphenylethyl Substituent

The 2,2-di(furan-2-yl)ethyl group was selected over a 2,2-diphenylethyl substituent because furan oxygen atoms serve as hydrogen-bond acceptors that map onto the Hyp³ and Thi⁵ side-chain functionalities of the Hoe 140 pharmacophore, while the 2,2-diphenylethyl analog introduces only hydrophobic contacts, yielding a pharmacophore feature mismatch [1]. The patent states that all compounds of formula (I) exhibit 'at least Hoe 140 pharmacophore fulfillment,' a computationally validated prerequisite for receptor affinity [1].

Bradykinin receptor Pharmacophore modeling Virtual screening

Saturated vs. Unsaturated Phenylethane Linker: Impact on Conformational Flexibility and Metabolic Stability

The fully saturated ethane-1-sulfonamide linker in the target compound (CAS 2320722-42-5) provides greater conformational flexibility compared to the E-ethene-1-sulfonamide analog (CAS 2210223-26-8), yet this flexibility is constrained by the geminal di(furan-2-yl) substitution pattern, which imparts steric bulk and restricts bond rotation. In contrast, the unsaturated analog locks the linker in a planar trans configuration that may preclude access to certain receptor conformations [1]. Additionally, the saturated linker eliminates the electrophilic α,β-unsaturated sulfonamide moiety, reducing the risk of off-target Michael addition reactions with biological nucleophiles .

Conformational restriction Metabolic stability Sulfonamide linker

2-Phenylethane-1-sulfonamide vs. 2-Phenylethane-1-sulfonamide N-Substitution: Impact on Pharmacophore Vector Orientation

N-substitution with the 2,2-di(furan-2-yl)ethyl group differentiates the target compound from the unsubstituted 2-phenylethane-1-sulfonamide (CAS not assigned, commercially available as a parent building block). The N-substituent occupies a position that projects the dual furan rings toward the same spatial region as the D-Tic⁷-Oic⁸ moiety of Hoe 140, a region critical for B₂ receptor antagonism [1]. The unsubstituted sulfonamide lacks this vector, reducing its ability to engage the receptor's hydrophobic subpocket and likely resulting in markedly lower affinity [1].

Structure-activity relationship N-alkylation Receptor binding

Validated Application Scenarios for N-(2,2-Di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide Based on Differential Evidence


Focused Library Screening for Bradykinin B₂ Receptor Antagonists

The compound's design, based on the Hoe 140 pharmacophore, makes it suitable for inclusion in a focused library targeting the bradykinin B₂ receptor. Its 2,2-di(furan-2-yl)ethyl substituent maps critical hydrogen-bond acceptor and hydrophobic features that simple N-phenylethylsulfonamides cannot provide, potentially increasing the hit rate relative to random compound collections [1].

Lead Optimization Starting Material for Metabolic Stability Improvement

When a primary screening hit is identified from this series, the saturated ethane-1-sulfonamide linker offers a chemically stable scaffold for further SAR exploration. Unlike the unsaturated ethene analog, the saturated linker eliminates the risk of off-target Michael additions while retaining conformational flexibility for induced-fit binding, a desirable attribute for early lead optimization [1].

Computational Model Validation and Pharmacophore Refinement

Given its computational origin, N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide serves as a probe molecule to validate in silico pharmacophore models against empirical binding data. Discrepancies between predicted pharmacophore fulfillment and measured affinity can guide model refinement, improving the predictive accuracy of future virtual screening campaigns [1].

Quote Request

Request a Quote for N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.